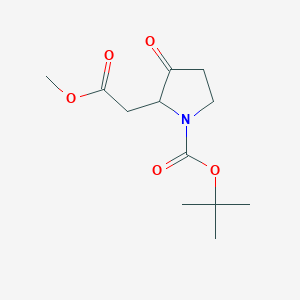
2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride
Descripción general
Descripción
“2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1798728-20-7 . It has a molecular weight of 203.62 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride” is 1S/C8H9NO3.ClH/c1-12-7-3-2-4-9-6(7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride” is a powder that is stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Subheading Synthesis of 2-(3-cyano-4-methoxypyridin-2-ylthio)acetic acid derivatives
A study by Miszke et al. (2008) reports on the synthesis of 2-(3-cyano-4-methoxypyridin-2-ylthio)acetic acid derivatives, which demonstrates noticeable bacteriostatic or tuberculostatic activity. This research indicates the potential of these compounds in antimicrobial applications (Miszke et al., 2008).
Synthesis Methodology
Subheading Efficient Synthesis of Methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate
Morgentin et al. (2009) describe a high-yielding route for the synthesis of methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate, indicating efficient access to these compounds on a large scale. This methodology is significant for producing compounds for further scientific research (Morgentin et al., 2009).
Potential Anticancer Agents
Subheading Exploration of Alphavbeta3 Antagonists
Hutchinson et al. (2003) discuss the development of 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid 6, a potent antagonist of the alpha(v)beta(3) receptor. This compound's efficacy in bone turnover models signifies its potential as an anticancer agent (Hutchinson et al., 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-(3-methoxypyridin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-7-3-2-4-9-6(7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLUCUKWZGAJSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione](/img/structure/B1433387.png)

![2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1433390.png)
![7-Methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B1433391.png)
![[2-(3-Methylbutoxy)phenyl]methanamine hydrochloride](/img/structure/B1433392.png)



![Methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B1433401.png)

![1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1433403.png)


